molecular formula C11H15N5O5 B12708882 7-(6'-Deoxy-beta-D-allofuranosyl)guanine CAS No. 85421-88-1

7-(6'-Deoxy-beta-D-allofuranosyl)guanine

Cat. No.: B12708882
CAS No.: 85421-88-1
M. Wt: 297.27 g/mol
InChI Key: QZETUFAHUBZEHL-KPCPHYELSA-N
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Description

7-Deazaadenosine, commonly referred to as 7-Dafg, is a modified nucleoside that has garnered significant attention in the field of chemical and biological research. This compound is known for its unique structural properties, which allow it to exhibit remarkable fluorescence characteristics. The modification at the C7 position of adenosine enables 7-Deazaadenosine to adopt conformations that are compatible with adenosine, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deazaadenosine typically involves cross-coupling approachesThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for 7-Deazaadenosine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Deazaadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Deazaadenosine can lead to the formation of 7-Deazaadenosine-8-one, while reduction can yield 7-Deazaadenosine-8-ol.

Scientific Research Applications

7-Deazaadenosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Deazaadenosine involves its incorporation into nucleic acids, where it can disrupt normal base-pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets of 7-Deazaadenosine include DNA and RNA polymerases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside that plays a crucial role in cellular energy transfer and signal transduction.

    2’-Deoxyadenosine: A deoxyribonucleoside that is a component of DNA.

    8-Azaadenosine: A modified nucleoside with similar properties to 7-Deazaadenosine but with modifications at the C8 position.

Uniqueness of 7-Deazaadenosine

7-Deazaadenosine is unique due to its ability to adopt conformations that are compatible with adenosine, allowing it to be used in various biological systems without significant destabilization of nucleic acid structures. Additionally, its remarkable fluorescence properties make it a valuable tool in research and diagnostic applications .

Properties

CAS No.

85421-88-1

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-8-4(16)9(20)15-11(12)14-8/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1

InChI Key

QZETUFAHUBZEHL-KPCPHYELSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O

Origin of Product

United States

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